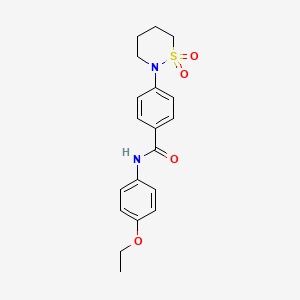
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound Its structure includes a benzamide core, an ethoxyphenyl group, and a dioxothiazinan moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzoic acid and 2-aminothiazine. The synthesis could involve steps such as:
- Formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminothiazine.
- Oxidation of the thiazine ring to introduce the dioxo functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.
化学反应分析
Types of Reactions
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazine ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学研究应用
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of novel materials with specific properties.
Chemical Research: As a reagent or intermediate in organic synthesis.
作用机制
The mechanism of action of 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.
4-(1,1-dioxothiazinan-2-yl)-N-(4-chlorophenyl)benzamide: Similar structure with a chloro group instead of an ethoxy group.
生物活性
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide is a synthetic compound with potential applications in medicinal chemistry and materials science. Its unique structure, which includes a benzamide core and a dioxothiazinan moiety, suggests significant biological activity that warrants detailed investigation. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. It has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 366.46 g/mol |
| InChI Key | InChI=1S/C19H22N2O4S |
| LogP | 3.6 |
The presence of the dioxothiazinan ring is significant as it is known to enhance pharmacological properties.
Antifungal Activity
Recent studies have shown that benzamide derivatives exhibit antifungal properties. For instance, compounds similar to this compound were evaluated against various fungi such as Botrytis cinerea and Fusarium graminearum. These studies revealed that many derivatives displayed significant fungicidal activity, with some outperforming established antifungal agents like pyraclostrobin .
Synthesis and Evaluation
In one study focusing on the synthesis of benzamides with oxadiazole moieties, compounds were designed to enhance antifungal activity. The synthesized compounds were tested for their efficacy against fungal strains, revealing promising results that support the potential of similar structures like this compound .
Comparative Analysis
A comparative analysis of similar compounds highlights the potential variations in biological activity based on structural modifications:
| Compound Name | Structural Variation | Notable Activity |
|---|---|---|
| 4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide | Methoxy group instead of ethoxy | Moderate antifungal |
| 4-(1,1-dioxothiazinan-2-yl)-N-(4-chlorophenyl)benzamide | Chlorine substitution | Enhanced receptor binding |
This comparison indicates that slight modifications can lead to significant changes in biological efficacy.
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments suggest that derivatives of benzamides can exhibit varying levels of toxicity. For example, some compounds demonstrated low toxicity in zebrafish embryos at concentrations exceeding typical therapeutic doses . Further studies are needed to establish the safety margin for this compound.
属性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-4-14-26(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWXQLXBVYLESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













